3-Chloro-4-ethoxy-phenol

Catalog No.
S803501
CAS No.
1216134-31-4
M.F
C8H9ClO2
M. Wt
172.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-ethoxy-phenol

CAS Number

1216134-31-4

Product Name

3-Chloro-4-ethoxy-phenol

IUPAC Name

3-chloro-4-ethoxyphenol

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

InChI

InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3

InChI Key

WUCUVINNJNRVRH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)O)Cl

3-Chloro-4-ethoxy-phenol (CAS 1216134-31-4) is a disubstituted aromatic building block belonging to the class of halogenated phenols and phenyl ethers. Its primary value in procurement is not as a final product, but as a precisely functionalized intermediate for multi-step organic synthesis. The specific ortho-chloro and para-ethoxy substitution pattern provides a defined set of steric and electronic properties crucial for directing subsequent reactions and achieving the target molecular architecture in complex, high-value molecules, particularly within pharmaceutical and agrochemical research and development.

Substituting 3-Chloro-4-ethoxy-phenol with analogs such as 4-ethoxyphenol (des-chloro) or isomers with different substitution patterns is often unviable in targeted synthesis programs. The chlorine atom at the 3-position is not merely a placeholder; it critically modifies the electronic landscape of the aromatic ring and provides specific steric and hydrophobic interactions essential for the final molecule's binding affinity to biological targets. For instance, in the development of kinase inhibitors, the presence and position of halogen substituents on a phenyl ring can determine the compound's potency and selectivity by orders of magnitude. Replacing this specific isomer with a close analog can lead to a significant loss of biological function in the end-product, rendering the synthetic pathway ineffective and wasting significant R&D resources.

Essential Precursor for Achieving High-Potency Angiokinase Inhibition

Structure-activity relationship (SAR) studies on multi-angiokinase inhibitors demonstrate the critical role of the 3-chloro substitution on the phenoxy moiety for achieving high potency. In the optimization of a lead compound, precursors with this specific substitution pattern were integral to developing final molecules with potent activity against key cancer targets like VEGFR2. The study showed that substituents on the phenyl ring directly influence van der Waals interactions within the kinase hydrophobic pockets, and alternative substitutions led to significantly diminished inhibitory activity.

Evidence DimensionBiological Potency of Downstream Product (Kinase Inhibition IC50)
Target Compound DataUse of a 3-chloro-4-aminophenoxy precursor (the amino-equivalent of the target compound) led to a lead candidate with an IC50 of 9.4 nM against VEGFR2.
Comparator Or BaselineAnalogs with alternative substitutions (e.g., bulky groups or extended straight chains) showed significantly decreased inhibition of VEGFR2 and FGFR1.
Quantified DifferenceThe specific substitution pattern is a key determinant for achieving low nanomolar potency versus significantly weaker inhibition with alternate patterns.
ConditionsIn vitro kinase inhibition assays for VEGFR2, FGFR1, and PDGFRβ.

Selecting this specific precursor provides a rational, evidence-based starting point for achieving the desired biological activity profile in kinase inhibitor drug discovery, directly impacting R&D project viability.

Validated Structural Core for Antidiabetic SGLT2 Inhibitor Candidates

The chloro-ethoxy-phenyl scaffold is a validated structural motif in the design of potent sodium-glucose co-transporter 2 (SGLT2) inhibitors for the treatment of diabetes. A patented SGLT2 inhibitor, (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol, incorporates the closely related 4-chloro-3-(4-ethoxybenzyl)phenyl core. This demonstrates that the specific arrangement of chloro and ethoxy substituents on the phenyl ring is an established feature for achieving high-affinity binding in this major therapeutic drug class. Procuring the correctly substituted phenol is a foundational step in building this critical pharmacophore.

Evidence DimensionPrecursor Suitability for a Validated Drug Class
Target Compound DataThe chloro-ethoxy-phenyl scaffold is a core component of a patented SGLT2 inhibitor for diabetes therapy.
Comparator Or BaselineSimpler analogs, such as unsubstituted phenol or those lacking this specific substitution pattern, do not form the basis for this class of C-aryl glucoside compounds.
Quantified DifferenceInclusion as a foundational structural motif for a major therapeutic class versus exclusion.
ConditionsSynthesis of C-aryl glucoside SGLT2 inhibitors.

Using this specific phenol provides a direct, established synthetic route toward a high-value therapeutic target class, de-risking the selection of starting materials for drug development programs.

Lead Optimization and Synthesis of Kinase Inhibitors for Oncology

This compound is the right choice as a key intermediate in medicinal chemistry programs focused on developing novel kinase inhibitors. Based on structure-activity relationship evidence, its specific substitution pattern is suited for building molecules designed to target the hydrophobic pockets of kinases such as VEGFR2, where halogen bonding and steric fit are critical for potency.

Scaffold Development for SGLT2 Inhibitors and Related Metabolic Disease Targets

As a precursor to a validated structural motif, this phenol is a strategic starting material for research programs developing next-generation C-aryl glucoside SGLT2 inhibitors. Its use provides a direct route to a pharmacophore known to be effective for treating metabolic diseases like diabetes.

XLogP3

3.1

Dates

Last modified: 08-15-2023

Explore Compound Types